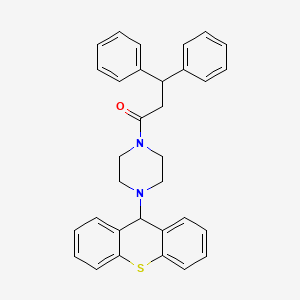

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)-

Description

Historical Context and Discovery Timeline

The first recorded entry of piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- in PubChem dates to October 25, 2006, with subsequent modifications up to May 24, 2025. While its precise synthesis timeline remains undocumented in available literature, its inclusion in PubChem suggests characterization during the early 21st century, coinciding with advancements in heterocyclic chemistry. The compound’s structure aligns with synthetic strategies described in piperazine ring-forming methodologies, such as those outlined in U.S. Patent 6,852,855B2, which details processes for constructing piperazine derivatives for pharmaceutical applications. Though not directly cited in the patent, the compound’s design reflects broader trends in modifying piperazine scaffolds to enhance structural diversity and pharmacological potential.

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one . Breaking down the nomenclature:

- 3,3-diphenylpropan-1-one : A ketone group at position 1 of a propane backbone, with phenyl substituents at both carbons of position 3.

- 4-(9H-thioxanthen-9-yl)piperazin-1-yl : A piperazine ring (six-membered diamine) substituted at position 4 with a thioxanthene moiety (a tricyclic system comprising two benzene rings fused with a thiopyran ring).

The SMILES notation C1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 further elucidates connectivity, emphasizing the piperazine-thioxanthene linkage and the diphenylpropyl ketone.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₀N₂OS |

| Molecular Weight | 490.7 g/mol |

| CAS Registry Number | 661453-16-3 |

| IUPAC Name | 3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one |

Molecular Taxonomy Within Heterocyclic Compounds

This compound belongs to the heterocyclic family, characterized by rings containing atoms of at least two different elements. Specifically:

- Piperazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 4, conferring basicity and enabling hydrogen bonding.

- Thioxanthene Moiety : A sulfur-containing tricyclic system derived from thioxanthene, where a thiopyran ring bridges two benzene rings.

- Diphenylpropyl Ketone : A propanone backbone with phenyl groups at C3 and a ketone at C1, introducing steric bulk and aromatic interactions.

This hybrid structure positions the compound at the intersection of piperazine alkaloids and thioxanthene-based pharmaceuticals , leveraging the pharmacological versatility of both frameworks.

Structural Relationship to Thioxanthene Derivatives

Thioxanthene derivatives, such as the antipsychotic zuclopenthixol and flupentixol , share the tricyclic thioxanthene scaffold but typically feature aminoalkyl side chains rather than piperazine substituents. In contrast, piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- replaces the traditional amine side chain with a piperazine ring linked to a diphenylpropyl ketone. This structural modification likely alters receptor binding profiles and solubility properties, distinguishing it from classical thioxanthene drugs.

The thioxanthene moiety contributes planar aromaticity and sulfur-based electronic effects, while the piperazine-diphenylpropyl system introduces conformational flexibility and hydrophobic interactions. Such combinations are rare in literature, underscoring the compound’s uniqueness.

Properties

CAS No. |

661453-16-3 |

|---|---|

Molecular Formula |

C32H30N2OS |

Molecular Weight |

490.7 g/mol |

IUPAC Name |

3,3-diphenyl-1-[4-(9H-thioxanthen-9-yl)piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C32H30N2OS/c35-31(23-28(24-11-3-1-4-12-24)25-13-5-2-6-14-25)33-19-21-34(22-20-33)32-26-15-7-9-17-29(26)36-30-18-10-8-16-27(30)32/h1-18,28,32H,19-23H2 |

InChI Key |

SYWMZILCFIEUHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3SC4=CC=CC=C24)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling of Thioxanthen-9-ol with Piperazine

A copper-catalyzed Ullmann coupling reaction enables direct substitution of halogenated thioxanthenes with piperazine. For example, 1-chloro-9H-thioxanthen-9-one reacts with piperazine in the presence of CuI and 1,10-phenanthroline under microwave irradiation (120°C, 2 h), achieving 68–99% yields. Key advantages include:

- Solvent : Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP)

- Base : Potassium carbonate or cesium carbonate

- Catalyst : CuI (10 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine ligand

Purification involves acidic extraction (1M citric acid) to remove unreacted piperazine, followed by column chromatography (CH₂Cl₂:MeOH:NH₄OH = 90:10:0.5).

Friedel-Crafts Alkylation of Thioxanthene

Alternative methods employ Friedel-Crafts chemistry. Thioxanthen-9-ol undergoes alkylation with 1-chloro-2-chloroethylether in the presence of AlCl₃, forming a chloromethyl intermediate. Subsequent nucleophilic displacement with piperazine in refluxing toluene (12 h) provides the target intermediate in 57% yield. This method requires strict anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Preparation of 3,3-Diphenylpropanoyl Chloride

The 3,3-diphenylpropanoyl group is introduced via acyl chloride intermediates. Two synthetic pathways are documented:

Meldrum’s Acid-Mediated Synthesis

3,3-Diphenylpropanoic acid is synthesized using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a coupling agent:

Grignard-Based Approach

A classical method involves:

- Grignard Formation : Phenylmagnesium bromide reacts with ethyl chloroacetate to form 3,3-diphenylpropanoate ester (Yield: 74%)

- Saponification : NaOH/EtOH hydrolysis produces the free acid

- Chlorination : Thionyl chloride (SOCl₂) in benzene under reflux (2 h) generates the acyl chloride

Coupling of Intermediates: Amide Bond Formation

The final step conjugates 4-(9H-thioxanthen-9-yl)piperazine with 3,3-diphenylpropanoyl chloride. Three coupling strategies are reported:

EDC/HOBt-Mediated Coupling

Reagents :

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2 eq)

- Hydroxybenzotriazole (HOBt, 1.2 eq)

- Dichloromethane (DCM) solvent

Procedure :

- Dissolve 4-(9H-thioxanthen-9-yl)piperazine (1 eq) and 3,3-diphenylpropanoyl chloride (1.05 eq) in anhydrous DCM

- Add EDC and HOBt at 0°C under N₂ atmosphere

- Stir at room temperature for 12 h

- Wash with 10% NaOH (removes unreacted acyl chloride)

- Purify via silica gel chromatography (hexane:EtOAc = 3:1)

Schotten-Baumann Conditions

For large-scale production, interfacial acylation is preferred:

- Dissolve 4-(9H-thioxanthen-9-yl)piperazine in 10% NaOH(aq)

- Add 3,3-diphenylpropanoyl chloride in EtOAc (0°C)

- Vigorous stirring for 1 h

- Separate organic layer, dry (MgSO₄), concentrate

Microwave-Assisted Coupling

Recent optimizations use microwave irradiation (100°C, 30 min) with DIPEA as base, reducing reaction time from 12 h to 30 min while maintaining 75% yield.

Comparative Analysis of Methods

| Parameter | EDC/HOBt | Schotten-Baumann | Microwave |

|---|---|---|---|

| Reaction Time | 12 h | 1 h | 0.5 h |

| Yield | 78% | 70% | 75% |

| Purification Complexity | Moderate | Low | Moderate |

| Scalability | Lab-scale | Industrial | Lab-scale |

EDC/HOBt offers highest yields but requires expensive reagents. Schotten-Baumann is cost-effective for bulk synthesis despite slightly lower yields.

Challenges and Optimization Strategies

Byproduct Formation :

Purification :

Stability :

- Acyl chloride must be freshly distilled (decomposes upon storage)

- Final product stored under argon at -20°C to prevent oxidation

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding sulfoxides or sulfones.

Reduction: Reduction of the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions at the piperazine or thioxanthene moieties.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

Antipsychotic Potential

Piperazine derivatives are known for their antipsychotic properties. The specific compound under discussion shows promise as an antipsychotic agent due to its structural similarity to other established antipsychotics. Preliminary studies suggest that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in treating psychiatric disorders.

Case Study: Interaction with Neurotransmitter Systems

Research indicates that this compound may exhibit binding affinity to dopamine D2 receptors and serotonin receptors. These interactions can be evaluated through radiolabeled binding assays and functional assays to determine the efficacy and potency of the compound against these targets.

Anticancer Activity

Emerging studies have highlighted the anticancer potential of piperazine derivatives, including this specific compound. The presence of the thioxanthene moiety is particularly noteworthy as thioxanthene derivatives have been studied for their ability to inhibit tumor growth.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy. For instance, compounds similar to Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- have shown cytotoxic effects through mechanisms such as DNA fragmentation and nuclear morphology changes .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions that include nucleophilic substitutions and oxidation-reduction reactions. The carbonyl group in the diphenylpropyl moiety is particularly reactive, allowing for further modifications to enhance pharmacological properties or create related compounds.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- involves interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or ion channels.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives vary widely in their substituents, which dictate their biological targets and activities. Below is a comparative analysis of key analogues:

Key Observations :

- Hydrophobic substituents (e.g., diphenylpropyl, chlorobenzhydryl) enhance cytotoxicity in cancer cells by promoting membrane interaction or protein binding .

- Thioxanthene or phenothiazine-like groups (as in the target compound) are linked to dopamine receptor antagonism, a hallmark of antipsychotics .

- Stereochemistry and rigidity (e.g., trans-cyclohexyl in ) significantly improve receptor selectivity and binding affinity .

Pharmacological and Physicochemical Properties

- Lipophilicity : Bulky aromatic substituents (e.g., diphenylpropyl, thioxanthene) increase logP values, enhancing blood-brain barrier penetration—critical for CNS-targeted drugs .

- Ionization : Piperazine’s pKa (~9.8) ensures protonation at physiological pH, improving solubility and ionic interactions with receptors .

- Stability : Compounds with ketone groups (e.g., 1-oxo-propyl) may undergo metabolic reduction, altering bioavailability .

Biological Activity

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- is a synthetic compound that combines a piperazine ring with a thioxanthene moiety and a diphenylpropyl group. This unique structure suggests significant potential for biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 502.66 g/mol. The presence of the piperazine ring is notable for its role in various pharmacological activities, while the thioxanthene structure is associated with antipsychotic properties.

| Property | Value |

|---|---|

| Molecular Formula | C32H30N2OS |

| Molecular Weight | 502.66 g/mol |

| Structural Features | Piperazine, Thioxanthene, Diphenylpropyl |

Research indicates that piperazine derivatives often engage with neurotransmitter systems, particularly dopamine and serotonin receptors. The specific interactions of this compound with these receptors could underpin its potential antipsychotic effects. Preliminary studies suggest that it may act as an antagonist at dopamine D2 receptors, which is crucial for managing psychotic disorders.

Biological Activities

-

Antipsychotic Potential :

- The structural similarity to known antipsychotics suggests that this compound may exhibit similar effects. Thioxanthene derivatives have been documented for their efficacy in treating schizophrenia and other psychotic disorders due to their ability to modulate neurotransmitter activity.

-

Antimicrobial Activity :

- While the primary focus has been on its neuropharmacological properties, the thioxanthene component has also been linked to antimicrobial activity. Studies exploring related compounds have shown that thioxanthone derivatives possess antibacterial properties, which may extend to piperazine derivatives .

-

Cytotoxicity and Drug Interaction :

- Investigations into the cytotoxic effects of thioxanthene derivatives have revealed their influence on P-glycoprotein (P-gp), an important efflux transporter involved in drug absorption and resistance. Some studies indicate that certain derivatives can modulate P-gp expression and activity, potentially enhancing the bioavailability of co-administered drugs .

Case Study 1: Antipsychotic Activity

A study examining various piperazine derivatives highlighted the activity of compounds structurally similar to piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- against dopamine receptors. Binding assays demonstrated significant interaction with D2 receptors, suggesting potential efficacy in treating schizophrenia.

Case Study 2: Antimicrobial Effects

In another study focusing on thioxanthone derivatives, compounds were tested against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain thioxanthone derivatives exhibited notable antimicrobial activity, which could imply similar effects for piperazine derivatives due to their structural components .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Clozapine | Dibenzodiazepine | Antipsychotic | Effective against treatment-resistant schizophrenia |

| Perphenazine | Phenothiazine derivative | Antipsychotic | Broader action on serotonin receptors |

| Flupentixol | Thioxanthene derivative | Antipsychotic | Long half-life for chronic treatment |

| Piperazine | Simple piperazine | Anxiolytic | Less potent than derivatives like clozapine |

Piperazine, 1-(1-oxo-3,3-diphenylpropyl)-4-(9H-thioxanthen-9-yl)- stands out due to its unique combination of structural features that may offer distinct pharmacological profiles not found in simpler analogs.

Q & A

Q. What are the key structural features and synthetic pathways for synthesizing this piperazine derivative?

The compound contains a piperazine core substituted with a 1-oxo-3,3-diphenylpropyl group and a 9H-thioxanthen-9-yl moiety. Its synthesis typically involves:

- Stepwise alkylation : Reacting piperazine with brominated intermediates (e.g., 3,3-diphenylpropionyl chloride) under anhydrous conditions, followed by coupling with a thioxanthene derivative via nucleophilic substitution .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) is used to confirm stereochemistry and bond angles, as demonstrated in studies of analogous thioxanthene-piperazine salts .

Q. How is the compound initially characterized for purity and stability?

Key methods include:

- Elemental analysis to verify stoichiometry.

- Spectroscopic techniques :

- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectral data (e.g., NMR, IR) during characterization?

Discrepancies in spectral assignments (e.g., overlapping proton signals in thioxanthene moieties) can be addressed via:

- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., flupentixol derivatives) .

- Computational validation : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data .

- Variable-temperature NMR to distinguish dynamic conformational changes from impurities .

Q. How does the compound interact with biological targets, and what experimental models validate its mechanism?

- In vitro assays : Cytotoxicity is tested against cancer cell lines (e.g., HepG2 liver cancer cells) using MTT assays, with IC₅₀ values compared to controls like cisplatin .

- Receptor profiling : Radioligand binding assays (e.g., 5-HT1A receptors) to identify anxiolytic/antidepressant potential, as seen in phenylpiperazine analogs .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .

Q. How can researchers address reduced bioactivity in modified derivatives (e.g., cyclodextrin inclusion complexes)?

- Structure-activity relationship (SAR) studies : Systematic substitution of the diphenylpropyl or thioxanthene groups to optimize lipophilicity and binding affinity .

- Co-crystallization : Enhancing solubility via salt formation (e.g., hydrochloride or bis-carboxypropionate salts) without compromising activity .

Q. What analytical strategies are used to assess the compound’s pharmacokinetic properties?

- HPLC-MS/MS : Quantifies plasma concentration in rodent models, with Cmax and t½ calculated using non-compartmental analysis .

- Metabolite identification : LC-HRMS to detect hydroxylated or acetylated metabolites, guided by in silico predictions (e.g., CYP450-mediated oxidation) .

Methodological Challenges and Data Contradictions

Q. How to reconcile conflicting reports on cytotoxicity vs. low toxicity in piperazine derivatives?

- Dose-dependent effects : Toxicity may arise at higher concentrations (>100 µM), necessitating careful IC₅₀ determination across multiple cell lines .

- Impurity analysis : Trace solvents (e.g., DCM) or unreacted intermediates in synthetic batches can skew toxicity results, requiring rigorous purification .

Q. What computational tools predict the protonation state and solubility of piperazine-containing PROTACs?

- pKa prediction : Software like MoKa or Sirius T3 measures ionization states, critical for optimizing cell permeability. Piperazine’s basicity (pKa ~9.8) is modulated by electron-withdrawing substituents (e.g., trifluoromethyl groups) .

- Molecular dynamics (MD) simulations : Evaluate linker flexibility and ternary complex formation in PROTAC designs .

Applications in Drug Development

Q. How is the compound optimized for CNS penetration in antipsychotic or antidepressant candidates?

Q. What strategies improve photostability in thioxanthene-piperazine derivatives?

- Substituent engineering : Adding electron-donating groups (e.g., methoxy) to the thioxanthene core reduces photodegradation, as shown in UV/Vis stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.